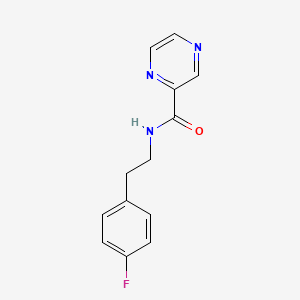

N-(4-Fluorophenethyl)pyrazine-2-carboxamide

Descripción

Propiedades

Fórmula molecular |

C13H12FN3O |

|---|---|

Peso molecular |

245.25 g/mol |

Nombre IUPAC |

N-[2-(4-fluorophenyl)ethyl]pyrazine-2-carboxamide |

InChI |

InChI=1S/C13H12FN3O/c14-11-3-1-10(2-4-11)5-6-17-13(18)12-9-15-7-8-16-12/h1-4,7-9H,5-6H2,(H,17,18) |

Clave InChI |

IJUVNGGYLGLQDI-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1CCNC(=O)C2=NC=CN=C2)F |

Origen del producto |

United States |

Métodos De Preparación

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range | Advantages | Notes |

|---|---|---|---|---|

| Direct Amide Coupling | Pyrazine-2-carboxylic acid, 4-fluorophenethylamine, EDC·HCl, HOBt, DIPEA, DMF, mild heat | Moderate to High (60–85%) | Simple, well-established, scalable | Requires purification by chromatography |

| Yamaguchi Reaction | Pyrazine-2-carboxylic acid, 2,4,6-trichlorobenzoyl chloride, DMAP, triethylamine, 4-fluorophenethylamine | High (~80%) | Avoids toxic reagents, good yields | Environmentally safer alternative |

| Nitro Reduction + Amide Coupling | Nitro-pyrazine intermediate, Pd/C, H2 (60 psi), EDC·HCl, HOBt, DMF | Moderate to High | Useful for nitro-substituted precursors | Requires hydrogenation setup |

| Suzuki Coupling + Amide Formation (Analogue) | Pd catalyst, aryl boronic acid, pyrazine derivative, amine coupling reagents | Variable | Enables structural diversification | More complex; used for analogues |

Detailed Research Findings

- The direct coupling method using EDC·HCl and HOBt is widely reported with consistent spectral data confirming product identity, including characteristic amide proton signals and carbonyl carbons in NMR spectra.

- The Yamaguchi reaction has been successfully applied to pyrazine-2-carboxamide analogues, yielding compounds with potent biological activities, suggesting its applicability to N-(4-Fluorophenethyl)pyrazine-2-carboxamide synthesis with high efficiency.

- Reduction of nitro intermediates followed by coupling provides a versatile route for functionalized pyrazine derivatives, with hydrogenation conditions carefully controlled to maintain product integrity.

- Analytical techniques such as NMR (1H, 13C), mass spectrometry, and elemental analysis are essential for confirming the structure and purity of the synthesized compound.

Análisis De Reacciones Químicas

Types of Reactions: N-(4-Fluorophenethyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed:

Oxidation: Pyrazine N-oxides.

Reduction: Corresponding amines.

Substitution: Various substituted phenethyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(4-Fluorophenethyl)pyrazine-2-carboxamide has been investigated for its potential therapeutic applications, particularly in the treatment of various diseases.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against certain cancer cell lines. For instance, a high-throughput screening approach identified several pyrazine derivatives, including N-(4-Fluorophenethyl)pyrazine-2-carboxamide, that exhibited selective toxicity towards non-small-cell lung cancer (NSCLC) lines. The compound's mechanism of action appears to involve the inhibition of key metabolic pathways essential for cancer cell survival .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Research indicates that derivatives of pyrazine-2-carboxamide possess significant anti-mycobacterial activity against Mycobacterium tuberculosis. This suggests potential use in treating tuberculosis, particularly in combination therapies aimed at enhancing efficacy and reducing treatment duration .

Pharmacology

Pharmacological studies have begun to elucidate the mechanisms through which N-(4-Fluorophenethyl)pyrazine-2-carboxamide exerts its biological effects.

Enzyme Inhibition

The compound has been studied for its role as an inhibitor of specific enzymes involved in lipid metabolism, such as stearoyl-CoA desaturase (SCD). Inhibitors of SCD are known to influence fatty acid metabolism and have implications in metabolic disorders and obesity management. The selectivity of N-(4-Fluorophenethyl)pyrazine-2-carboxamide for certain enzyme isoforms has been noted, making it a candidate for further development in metabolic disease therapies .

Material Sciences

Beyond its biological applications, N-(4-Fluorophenethyl)pyrazine-2-carboxamide is being explored for its properties in material sciences.

Fluorinated Compounds

The incorporation of fluorine into organic compounds often enhances their stability and bioactivity. N-(4-Fluorophenethyl)pyrazine-2-carboxamide exhibits altered chemical properties due to the presence of fluorine, which can affect solubility, lipophilicity, and overall reactivity. These characteristics make it a valuable building block in the synthesis of more complex fluorinated materials with potential applications in pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Screening

In a study focusing on NSCLC, researchers synthesized a series of pyrazine derivatives and evaluated their cytotoxicity using ATP viability assays. N-(4-Fluorophenethyl)pyrazine-2-carboxamide was among the top candidates showing significant selective toxicity towards sensitive cell lines, indicating its potential as a lead compound for further development .

Case Study 2: Anti-Tubercular Activity

A comprehensive evaluation of substituted pyrazine derivatives revealed that N-(4-Fluorophenethyl)pyrazine-2-carboxamide exhibited promising anti-tubercular activity against Mycobacterium tuberculosis H37Ra. The study emphasized structure-activity relationships (SAR), suggesting modifications that could enhance potency and reduce side effects .

Data Summary Table

| Application Area | Specific Use | Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Selective toxicity against NSCLC cell lines |

| Pharmacology | Enzyme Inhibition | Inhibitor of stearoyl-CoA desaturase |

| Material Sciences | Fluorinated Compound Development | Enhanced stability and reactivity |

| Anti-Tubercular Activity | Treatment for Tuberculosis | Significant activity against Mycobacterium tuberculosis |

Mecanismo De Acción

The mechanism of action of N-(4-Fluorophenethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets in cells. It is believed to inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. For example, in antimicrobial applications, the compound may inhibit fatty acid synthase, thereby preventing the synthesis of essential fatty acids required for bacterial growth .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Pyrazinecarboxamides

Antimycobacterial Activity

Pyrazinecarboxamides with halogenated or lipophilic aryl substituents exhibit potent activity against Mycobacterium tuberculosis (MTB):

- N-(4-Trifluoromethylphenyl)pyrazine-2-carboxamide : MIC ≤ 2 mg/L against MTB H37Rv, fourfold more active than pyrazinamide (PZA) .

- N-(4-Fluorobenzyl)pyrazine-2-carboxamide : MIC < 6.25 µg/mL against MTB H37Rv, highlighting the importance of fluorinated substituents .

- N-(3-Iodo-4-methylphenyl)pyrazine-2-carboxamide : MIC = 3.13–6.25 µg/mL, with enhanced activity attributed to iodine's electron-withdrawing effects .

In contrast, N-(4-fluorophenethyl)pyrazine-2-carboxamide's elongated phenethyl chain may improve membrane penetration but could reduce target affinity compared to bulkier substituents like trifluoromethyl or iodine.

Antibacterial Activity

Derivatives with bromo or methyl groups demonstrate efficacy against drug-resistant pathogens:

- N-(2-Methylbenzyl)pyrazine-2-carboxamide : MIC = 12.5 µg/mL against MTB H37Rv, suggesting methyl groups enhance steric interactions .

Antifungal Activity

Activity against fungi like Trichophyton mentagrophytes is modest:

- 5-tert-Butyl-6-chloro-N-(4-methylthiazol-2-yl)pyrazine-2-carboxamide : MIC = 31.25–62.5 µmol/mL, weaker than fluconazole (MIC = 3.91 µmol/mL) .

Physicochemical Properties

Lipophilicity (Log P) and electronic effects critically influence bioactivity:

Structure-Activity Relationships (SAR)

Key SAR trends for pyrazinecarboxamides include:

- Electron-withdrawing substituents (e.g., Cl, Br, CF3) enhance antimycobacterial activity by strengthening hydrogen bonding with MTB targets .

- Lipophilic groups (e.g., tert-butyl, iodophenyl) improve membrane permeability but may reduce water solubility .

- Heterocyclic extensions (e.g., thiazole, pyridine) modulate selectivity and reduce cytotoxicity .

For N-(4-fluorophenethyl)pyrazine-2-carboxamide, the fluorine atom’s electronegativity and the phenethyl chain’s flexibility could balance target affinity and pharmacokinetics.

Actividad Biológica

N-(4-Fluorophenethyl)pyrazine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

N-(4-Fluorophenethyl)pyrazine-2-carboxamide features a pyrazine ring substituted with a fluorophenethyl group and a carboxamide moiety. This structural configuration is significant for its interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that various pyrazine-2-carboxamide derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structures to N-(4-Fluorophenethyl)pyrazine-2-carboxamide possess strong anti-mycobacterial activity. In vitro evaluations indicated that certain substituted pyrazine-2-carboxamides had minimum inhibitory concentrations (MICs) significantly lower than standard treatments, suggesting enhanced efficacy against resistant strains of Mycobacterium tuberculosis .

Enzyme Inhibition

N-(4-Fluorophenethyl)pyrazine-2-carboxamide has been investigated for its potential as an inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. Compounds structurally related to N-(4-Fluorophenethyl)pyrazine-2-carboxamide have shown competitive inhibition of MAO-B with IC50 values indicating promising selectivity and potency . Such inhibition could be beneficial in the treatment of conditions like Parkinson's disease.

Cytotoxicity and Selective Toxicity

In high-throughput screening assays, compounds similar to N-(4-Fluorophenethyl)pyrazine-2-carboxamide demonstrated selective cytotoxicity against various cancer cell lines. For example, certain derivatives exhibited EC50 values less than 1 μM against non-small-cell lung cancer (NSCLC) cell lines, indicating their potential as anticancer agents . The selectivity observed in these studies suggests that further optimization of the compound could yield effective therapeutic agents.

The mechanisms underlying the biological activities of N-(4-Fluorophenethyl)pyrazine-2-carboxamide are multifaceted:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions and enhanced apoptosis in cancer cells.

- Antimycobacterial Mechanism : The anti-mycobacterial activity is likely due to interference with bacterial cell wall synthesis or metabolic processes essential for bacterial survival .

Case Studies

- Anti-Mycobacterial Activity : A study involving a series of pyrazine derivatives found that certain compounds exhibited MICs as low as 0.29 μM against Mycobacterium tuberculosis, significantly outperforming traditional treatments .

- MAO-B Inhibition : In a structure-activity relationship (SAR) study, several pyrazine derivatives were assessed for their MAO-B inhibitory capabilities, revealing that modifications to the phenyl ring could enhance potency and selectivity .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.